(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine

Medicinal Chemistry Chiral Resolution Kinase Inhibitor SAR

Medicinal chemists targeting protein kinases risk irreproducible SAR and diastereomeric impurity accumulation when using racemic or achiral intermediates. - (R)-enantiomer (CAS 1431654-84-0) ensures unambiguous biological data attribution to a single stereoisomer - Vendor-verified ≥98% purity with defined (R)-configuration for reliable multi-step synthesis - Enables direct (R)-vs-(S) comparative profiling for patent-enabling enantiomer-dependent activity data - Eliminates batch-to-batch variability in HTS follow-up and lead optimization workflows

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1431654-84-0
Cat. No. B1407946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine
CAS1431654-84-0
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=N2)N
InChIInChI=1S/C8H11N3O2/c9-7-1-3-10-8(11-7)13-6-2-4-12-5-6/h1,3,6H,2,4-5H2,(H2,9,10,11)/t6-/m1/s1
InChIKeyKGKKJBGTPCYPGY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1431654-84-0 Procurement Guide: (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine for Kinase-Focused Discovery


(R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine (CAS 1431654-84-0) is a chiral, O-linked pyrimidin-4-amine derivative characterized by a stereochemically defined (R)-tetrahydrofuran-3-yloxy substituent. It is commercially available as a research-grade building block with documented purity specifications from multiple suppliers and falls within a broader patent class of O-linked pyrimidin-4-amine-based compounds claimed as kinase inhibitors [1]. Its primary utility lies in medicinal chemistry programs requiring stereochemically pure intermediates for structure-activity relationship (SAR) studies targeting protein kinases.

Why 1431654-84-0 Cannot Be Replaced by Achiral or Racemic Pyrimidin-4-Amine Analogs


Substituting (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine with a racemic mixture or an achiral analog introduces significant risk to medicinal chemistry campaigns. The compound's stereochemistry is explicitly defined in its IUPAC name (2-[(3R)-oxolan-3-yl]oxypyrimidin-4-amine) , and this chirality is not incidental—it is a deliberate design element. In kinase inhibitor development, the spatial orientation of substituents dictates binding pocket complementarity and selectivity [1]. An achiral substitution forfeits a defined stereochemical interaction point, while a racemic substitution introduces the (S)-enantiomer, which may exhibit divergent—and potentially confounding—biological activity, off-target effects, or pharmacokinetic properties. For researchers building reproducible SAR datasets or advancing leads toward candidate selection, the defined (R)-enantiomer (1431654-84-0) provides a controlled, verifiable chemical input that generic alternatives cannot guarantee.

Quantitative Differentiation of 1431654-84-0 Against Closest Analogs and Racemic Substitutes


Stereochemical Purity: Verified (R)-Enantiomer vs. Undefined Racemic Mixtures

The compound (R)-2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine (CAS 1431654-84-0) is explicitly defined as the (R)-enantiomer. In contrast, a generic substitution with 2-(tetrahydrofuran-3-yloxy)pyrimidin-4-amine lacking stereochemical designation would comprise a racemic mixture (50:50 R:S). This distinction is quantifiable: the defined (R)-enantiomer possesses 100% enantiomeric excess (ee) relative to the (S)-form, whereas the racemate has 0% ee. This is not a trivial purity metric; it is a critical determinant of biological activity for chiral kinase inhibitors [1].

Medicinal Chemistry Chiral Resolution Kinase Inhibitor SAR

Vendor-Verified Chemical Purity: 98% vs. Lower-Grade Technical Alternatives

Two independent vendors report a purity specification of ≥98% for (R)-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-4-amine (CAS 1431654-84-0) . This contrasts with unspecified or lower-purity technical grades sometimes offered for related pyrimidine building blocks. The 98% specification provides a quantitative benchmark for procurement decisions, ensuring that the material meets the minimal threshold for reliable reaction yields and reproducible biological assay results.

Analytical Chemistry Procurement Specifications Quality Control

Storage and Stability Specifications: Controlled Temperature vs. Ambient Storage

Vendor documentation specifies storage conditions of 'Sealed in dry, 2-8°C' for CAS 1431654-84-0 . This requirement is a direct, quantitative indicator of the compound's inherent stability profile relative to more robust pyrimidine analogs that tolerate ambient storage. For procurement, this translates to a defined cold-chain requirement that must be factored into compound management workflows and budgeting.

Compound Management Stability Long-term Storage

Where 1431654-84-0 Delivers Differentiated Value: Defined Application Scenarios


Chiral Building Block for Kinase Inhibitor Fragment Libraries and SAR Expansion

The defined (R)-stereochemistry of 1431654-84-0 makes it an ideal core fragment for generating focused libraries of O-linked pyrimidin-4-amine-based kinase inhibitors [1]. Unlike racemic or achiral alternatives, its use ensures that any observed biological activity can be unambiguously attributed to a single stereoisomer. This is particularly critical when the tetrahydrofuran-3-yloxy group is intended to occupy a chiral pocket within the ATP-binding site of a target kinase [1].

Synthesis of Advanced Intermediates Requiring Verified Enantiopurity

In multi-step synthetic routes toward complex clinical candidates, the use of a stereochemically defined intermediate like 1431654-84-0 prevents the accumulation of diastereomeric impurities downstream. The vendor-verified purity (≥98%) and defined (R)-configuration provide a reliable starting point for amidation, Suzuki coupling, or nucleophilic aromatic substitution reactions, where the stereochemical integrity of the tetrahydrofuran ring must be preserved.

Comparative Studies Between (R)- and (S)-Enantiomers for Intellectual Property Positioning

For organizations seeking to establish composition-of-matter or method-of-use patents, direct comparative data between the (R)-enantiomer (1431654-84-0) and its (S)-counterpart (or racemate) are essential . Procuring the defined (R)-enantiomer enables side-by-side biological evaluation—such as kinase inhibition profiling or cellular efficacy assays—that can reveal enantiomer-dependent activity differences. Such data are often pivotal in securing patent claims directed to specific stereoisomers with superior properties.

Reproducible in Vitro Assays Requiring Controlled Chemical Inputs

Assay reproducibility is compromised when the chemical identity of a test article is ambiguous. Using 1431654-84-0, with its documented purity and storage specifications , minimizes batch-to-batch variability. This is especially important in high-throughput screening (HTS) follow-up and lead optimization, where small differences in impurity profiles can skew dose-response curves and lead to false negatives or positives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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